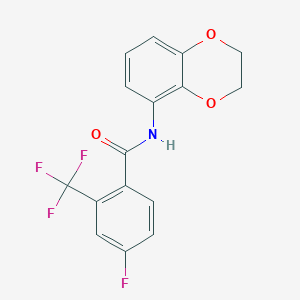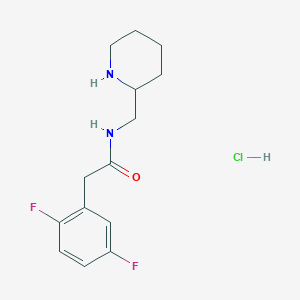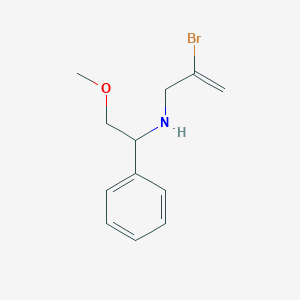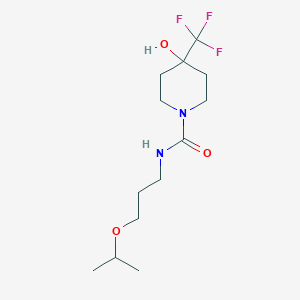
N-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-fluoro-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-fluoro-2-(trifluoromethyl)benzamide, commonly known as BDBM-106, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBM-106 belongs to the class of benzamides and has been shown to exhibit promising biological activity against a range of diseases.
作用机制
The mechanism of action of BDBM-106 is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells. Specifically, BDBM-106 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, BDBM-106 may prevent the expression of genes that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
BDBM-106 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic properties, BDBM-106 has been shown to have antioxidant activity, which may protect cells from oxidative damage. BDBM-106 has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of BDBM-106 is that it is relatively easy to synthesize in a laboratory setting. In addition, it has been shown to exhibit promising biological activity against a range of diseases, making it a potential candidate for further research. However, one limitation of BDBM-106 is that its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.
未来方向
There are several future directions for research on BDBM-106. One area of research could focus on further elucidating the mechanism of action of BDBM-106, which may help to identify new therapeutic targets for the treatment of cancer and other diseases. Another area of research could focus on developing analogs of BDBM-106 that exhibit improved biological activity and pharmacokinetic properties. Finally, research could also focus on developing new formulations of BDBM-106 that are more effective at targeting specific tissues or organs.
合成方法
The synthesis of BDBM-106 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis include 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid and 4-fluoro-2-(trifluoromethyl)aniline. These two compounds are reacted with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. The resulting compound is then purified using various techniques, including column chromatography, to obtain the final product, BDBM-106.
科学研究应用
BDBM-106 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In addition, BDBM-106 has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-fluoro-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4NO3/c17-9-4-5-10(11(8-9)16(18,19)20)15(22)21-12-2-1-3-13-14(12)24-7-6-23-13/h1-5,8H,6-7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHOTTMLBGOLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7640972.png)
![(2R)-2-hydroxy-2-phenyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7640988.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-methylmorpholin-4-yl)propyl]pyrrolidine-1-carboxamide](/img/structure/B7640994.png)
![(3-Aminopyrrolidin-1-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanone](/img/structure/B7640998.png)

![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7641023.png)
![(3-Aminopyrrolidin-1-yl)-[5-(2-fluoro-4-methoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B7641025.png)

![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)
![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)
![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)

